6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
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Overview
Description
6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of a chloro group at the 6th position of the pyridine ring, a furan-2-ylmethyl group, and a prop-2-yn-1-yl group attached to the nitrogen atom of the carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the chlorination of pyridine-3-carboxylic acid to introduce the chloro group at the 6th position. This is followed by the formation of the carboxamide moiety through the reaction with appropriate amines, such as furan-2-ylmethylamine and prop-2-yn-1-ylamine, under suitable reaction conditions like the use of coupling agents and solvents .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carboxamide group can be reduced to the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while substitution of the chloro group can result in various substituted pyridine carboxamides .
Scientific Research Applications
6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-chloro-N-[(furan-2-yl)methyl]-N-(prop-2-yn-1-yl)pyridine-3-carboxamide include other pyridine carboxamides with different substituents, such as:
- 6-chloro-N-(furan-2-ylmethyl)pyridine-3-carboxamide
- 6-chloro-N-(prop-2-yn-1-yl)pyridine-3-carboxamide
- 6-chloro-N-[(furan-2-yl)methyl]-N-(methyl)pyridine-3-carboxamide
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-N-prop-2-ynylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-2-7-17(10-12-4-3-8-19-12)14(18)11-5-6-13(15)16-9-11/h1,3-6,8-9H,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFXVFMXDBTAQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC1=CC=CO1)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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